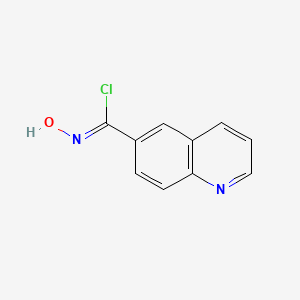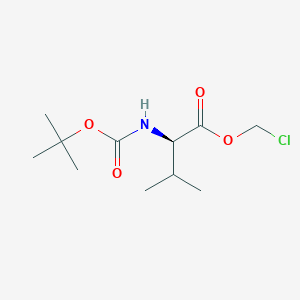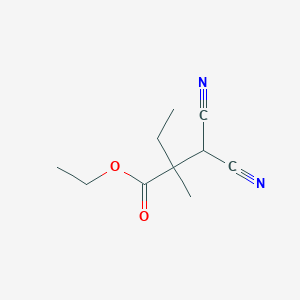
N-Hydroxyquinoline-6-carbimidoyl chloride
Übersicht
Beschreibung
N-Hydroxyquinoline-6-carbimidoyl chloride (NHC) is an organic compound with a wide range of applications in the scientific research field. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the synthesis of organic compounds. NHC can also be used in the preparation of various pharmaceuticals and in the development of new drugs. It has been extensively studied for its potential uses in biochemical and physiological research, and its use in laboratory experiments has been steadily increasing.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Copper-Catalyzed Hydroxylation : 8-Hydroxyquinolin-N-oxide, a related compound, has been used as an efficient ligand in copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides. This methodology is significant for the direct transformation of aryl halides to phenols and alkyl aryl ethers, showcasing excellent functional group tolerance and selectivity (Yang et al., 2011).
Nonlinear Optical Study : 1-(Carboxymethyl)-8-hydroxyquinolin-1-ium chloride, a compound structurally similar to N-Hydroxyquinoline-6-carbimidoyl chloride, exhibits notable nonlinear optical properties. These properties are significant for future optical devices applications (Zidan et al., 2016).
Quinoline–Imidazolium Adducts : Hydroxyquinolin-3-ylmethylimidazolium adducts, similar in structure to N-Hydroxyquinoline-6-carbimidoyl chloride, have been prepared and show potential in CC bond forming reactions, crucial for organic synthesis (Laali et al., 2014).
Applications in Coordination Chemistry
Metallosupramolecular Chemistry : 8-Hydroxyquinoline, a core component of N-Hydroxyquinoline-6-carbimidoyl chloride, is utilized in coordination chemistry, especially for creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).
Solid Phase Extractant in Metal Ion Determination : Hydroxyquinoline functionalized cellulose, closely related to N-Hydroxyquinoline-6-carbimidoyl chloride, has been used as a solid phase extractant for the determination of various metal ions, demonstrating its utility in analytical chemistry (Gurnani et al., 2003).
Potential in Photochemistry and Photobiology
Photoacids : N-Oxidation of hydroxyquinolines, closely related to N-Hydroxyquinoline-6-carbimidoyl chloride, leads to a significant increase in excited-state acidity, making them relevant in photochemistry and photobiology (Solntsev et al., 2005).
Fluorescence Quenching for Chloride Ion Sensing : The quenching of fluorescence intensity of protonated forms of 6-methoxyquinoline, structurally akin to N-Hydroxyquinoline-6-carbimidoyl chloride, can be used for sensing chloride ion in aqueous media (Mehata & Tripathi, 2002).
Biomedical and Environmental Applications
Polymeric Chemosensor for Chloride Detection : A polymeric film with chemically anchored 6-methoxyquinoline groups, similar to N-Hydroxyquinoline-6-carbimidoyl chloride, has been developed for detecting and quantifying chloride in human sweat, indicating potential applications in medical diagnostics (Vallejos et al., 2018).
Photolabile Protecting Group : 8-bromo-7-hydroxyquinoline, a compound structurally related to N-Hydroxyquinoline-6-carbimidoyl chloride, has been used as a photolabile protecting group, demonstrating potential applications in biological studies (Fedoryak & Dore, 2002).
Eigenschaften
IUPAC Name |
(6Z)-N-hydroxyquinoline-6-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMCRNMCHZWYNQ-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyquinoline-6-carbimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)




![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)





![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)